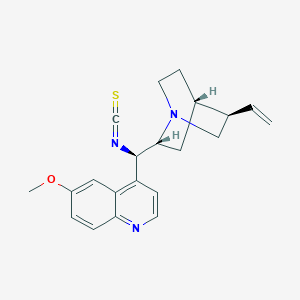
Cinchonan, 9-isothiocyanato-6'-methoxy-, (9R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- is a chemical compound with the molecular formula C21H23N3OS. It is a derivative of cinchonan, a class of compounds known for their diverse pharmacological properties. This compound is characterized by the presence of an isothiocyanate group at the 9th position and a methoxy group at the 6’ position on the cinchonan skeleton .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- typically involves the reaction of cinchonan derivatives with isothiocyanate reagents. The reaction conditions often include the use of organic solvents such as chloroform or dichloromethane, and the process is carried out under controlled temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques such as chromatography is common to isolate the desired product from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of cinchonan with modified functional groups, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- has several applications in scientific research:
Chemistry: It is used as a chiral reagent in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of signaling pathways. This can result in various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinchonan-9-amine, 6’-methoxy-, (8α,9R)-: This compound has an amine group instead of an isothiocyanate group.
Cinchonan-9-ol, 10,11-dihydro-6’-methoxy-, (8α,9R)-: This compound has a hydroxyl group and lacks the isothiocyanate group.
Uniqueness
Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H23N3OS |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
4-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline |
InChI |
InChI=1S/C21H23N3OS/c1-3-14-12-24-9-7-15(14)10-20(24)21(23-13-26)17-6-8-22-19-5-4-16(25-2)11-18(17)19/h3-6,8,11,14-15,20-21H,1,7,9-10,12H2,2H3/t14-,15-,20+,21+/m0/s1 |
InChI-Schlüssel |
LSVOKFWJXVMQEJ-VUEDXXQZSA-N |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)N=C=S |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


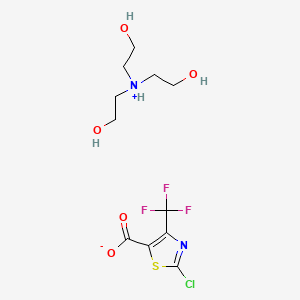

![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)
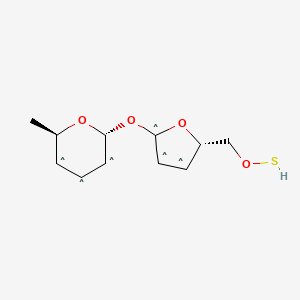




![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
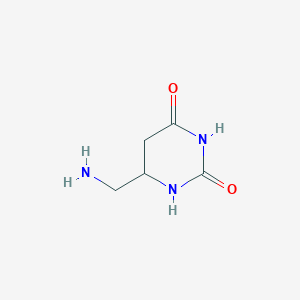
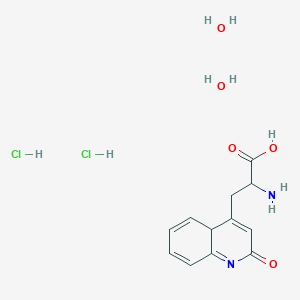

![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)

